molecular formula C11H10N6 B1614638 Bentemazole CAS No. 63927-95-7

Bentemazole

Cat. No.: B1614638
CAS No.: 63927-95-7
M. Wt: 226.24 g/mol
InChI Key: YIMUZODUAWKOQL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .

Biochemical Pathways

It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .

Pharmacokinetics

Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of this compound’s action is the death of the parasite. By disrupting the formation of microtubules, this compound inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .

Action Environment

The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bentemazole can be synthesized through a multi-step process involving the reaction of 1-benzylimidazole with sodium azide and a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bentemazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Bentemazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Bentemazole: this compound is unique due to its dual analgesic and uricosuric properties, which are not commonly found in similar compounds. Its specific molecular structure allows it to interact with different enzyme targets, providing a broader range of therapeutic applications .

Properties

IUPAC Name

5-(1-benzylimidazol-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUZODUAWKOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213724
Record name Bentemazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63927-95-7
Record name Bentemazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bentemazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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